6-Nitronaphthalene-2,3-dicarbonitrile
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Overview
Description
6-Nitronaphthalene-2,3-dicarbonitrile is a chemical compound belonging to the class of naphthalene derivatives. It has the molecular formula C12H5N3O2 and a molecular weight of 223.19 g/mol . This compound is characterized by the presence of a nitro group and two cyano groups attached to a naphthalene ring, making it a versatile substance in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 1-nitronaphthalene with nitrogen dioxide (NO2) under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and at a specific temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 6-Nitronaphthalene-2,3-dicarbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6-Nitronaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano groups under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
6-Nitronaphthalene-2,3-dicarbonitrile is utilized in various scientific research applications due to its unique chemical properties:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical development and drug design.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitronaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets through its nitro and cyano groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound’s effects are mediated through pathways involving electron transfer and radical formation .
Comparison with Similar Compounds
Similar Compounds
2,3-Dicyano-6-nitronaphthalene: Similar structure with nitro and cyano groups attached to a naphthalene ring.
1-Nitronaphthalene: Contains a nitro group attached to a naphthalene ring but lacks cyano groups.
Uniqueness
6-Nitronaphthalene-2,3-dicarbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in scientific research .
Properties
IUPAC Name |
6-nitronaphthalene-2,3-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N3O2/c13-6-10-3-8-1-2-12(15(16)17)5-9(8)4-11(10)7-14/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSGXASWKOLCMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)C#N)C#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659886 |
Source
|
Record name | 6-Nitronaphthalene-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184026-06-0 |
Source
|
Record name | 6-Nitronaphthalene-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dicyano-6-nitronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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